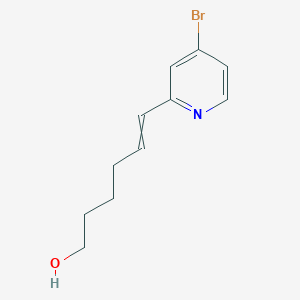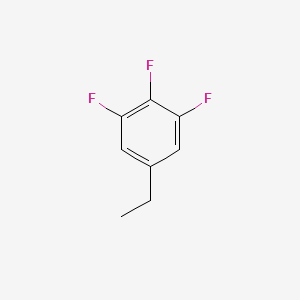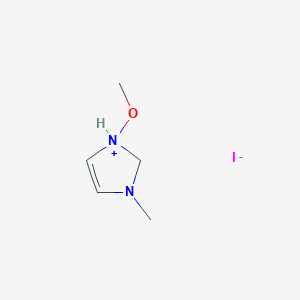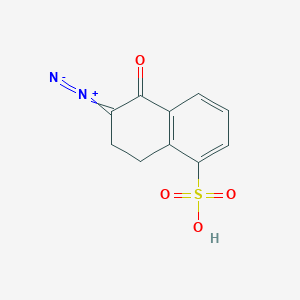![molecular formula C17H30O2S B14198599 12-[(Furan-2-yl)methoxy]dodecane-1-thiol CAS No. 915798-84-4](/img/structure/B14198599.png)
12-[(Furan-2-yl)methoxy]dodecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[(Furan-2-yl)methoxy]dodecane-1-thiol: is an organic compound that features a furan ring attached to a dodecane chain via a methoxy linkage, with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the reactivity of the thiol group with the aromatic characteristics of the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Furan-2-yl)methoxy]dodecane-1-thiol typically involves the following steps:
Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst to form furan-2-ylmethanol, which is then converted to furan-2-ylmethoxy chloride using thionyl chloride.
Attachment to the Dodecane Chain: The furan-2-ylmethoxy chloride is then reacted with 1-dodecanethiol in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can undergo reduction reactions to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of self-assembled monolayers on gold surfaces.
Biology:
Bioconjugation: The thiol group can be used to attach the compound to proteins or other biomolecules.
Medicine:
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form stable bonds with metal nanoparticles.
Industry:
Surfactants: The amphiphilic nature of the compound makes it useful as a surfactant in various formulations.
Mécanisme D'action
The mechanism by which 12-[(Furan-2-yl)methoxy]dodecane-1-thiol exerts its effects is largely dependent on the functional groups present:
Thiol Group: Can form strong bonds with metals, making it useful in catalysis and material science.
Furan Ring: Provides aromatic stability and can participate in π-π interactions, which are important in biological systems.
Comparaison Avec Des Composés Similaires
1-Dodecanethiol: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
Furan-2-ylmethanethiol: Contains the furan ring but has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness: 12-[(Furan-2-yl)methoxy]dodecane-1-thiol combines the reactivity of a thiol group with the aromatic properties of a furan ring and the hydrophobic characteristics of a long alkyl chain, making it uniquely suited for applications that require these combined properties.
Propriétés
Numéro CAS |
915798-84-4 |
|---|---|
Formule moléculaire |
C17H30O2S |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
12-(furan-2-ylmethoxy)dodecane-1-thiol |
InChI |
InChI=1S/C17H30O2S/c20-15-10-8-6-4-2-1-3-5-7-9-13-18-16-17-12-11-14-19-17/h11-12,14,20H,1-10,13,15-16H2 |
Clé InChI |
ZOVDOEVYDOWRSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)COCCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)




![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)




![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
